

Toxicological profile of 2-Chlorobenzaldehyde

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Compound of Interest

Compound Name: 2-Chlorobenzaldehyde

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An In-Depth Technical Guide to the Toxicological Profile of **2-Chlorobenzaldehyde**

Introduction

2-Chlorobenzaldehyde (CAS No. 89-98-5) is a chlorinated aromatic aldehyde that serves as a critical intermediate in a variety of industrial syntheses.[1] It is a colorless to light yellow liquid with a distinct, pungent odor.[2] Its utility spans the production of triphenylmethane dyes, agricultural pesticides, pharmaceuticals, and as a brightener in acid zinc plating processes.[1][3][4] Notably, it is a key precursor in the synthesis of 2-chlorobenzalmalononitrile (CS gas), a widely used riot control agent.[1][5] Given its industrial significance and its role as a metabolite of CS gas exposure, a thorough understanding of its toxicological profile is imperative for ensuring occupational safety, guiding drug development, and performing accurate risk assessments.[1][6]

This guide provides a comprehensive analysis of the toxicological properties of **2-Chlorobenzaldehyde**. We will delve into its toxicokinetic profile, acute toxicity, local effects on skin and eyes, sensitization potential, and genotoxicity. The discussion is framed from the perspective of applied science, focusing on the causality behind experimental designs and the interpretation of toxicological data within a regulatory and research context.

Physicochemical Properties and Toxicological Relevance

The physical and chemical characteristics of a substance are fundamental determinants of its toxicological behavior, influencing its absorption, distribution, and potential for interaction with

biological systems.

Property	Value	Source	Toxicological Implication
Molecular Formula	C ₇ H ₅ ClO	[1]	Defines the basic structure for metabolic and reactivity analysis.
Molar Mass	140.57 g/mol	[1][2]	Influences diffusion and transport across biological membranes.
Appearance	Colorless to yellowish liquid	[2][4]	Indicates purity and potential for degradation.
Boiling Point	209 - 215 °C	[7]	Low volatility at room temperature, but inhalation risk increases with heating.
Flash Point	87 - 97 °C (closed cup)	[1][7]	Combustible liquid, posing a fire hazard that can lead to toxic decomposition products.[3][8]
Vapor Pressure	4.6 Pa at 20 °C	[9]	Low vapor pressure suggests inhalation is a minor route of exposure at ambient temperatures unless aerosolized or heated.
Water Solubility	1.47 g/L at 20 °C	[7]	Limited water solubility affects its environmental fate and bioavailability.

Log P (octanol/water) 2.33 - 2.44

[2][7]

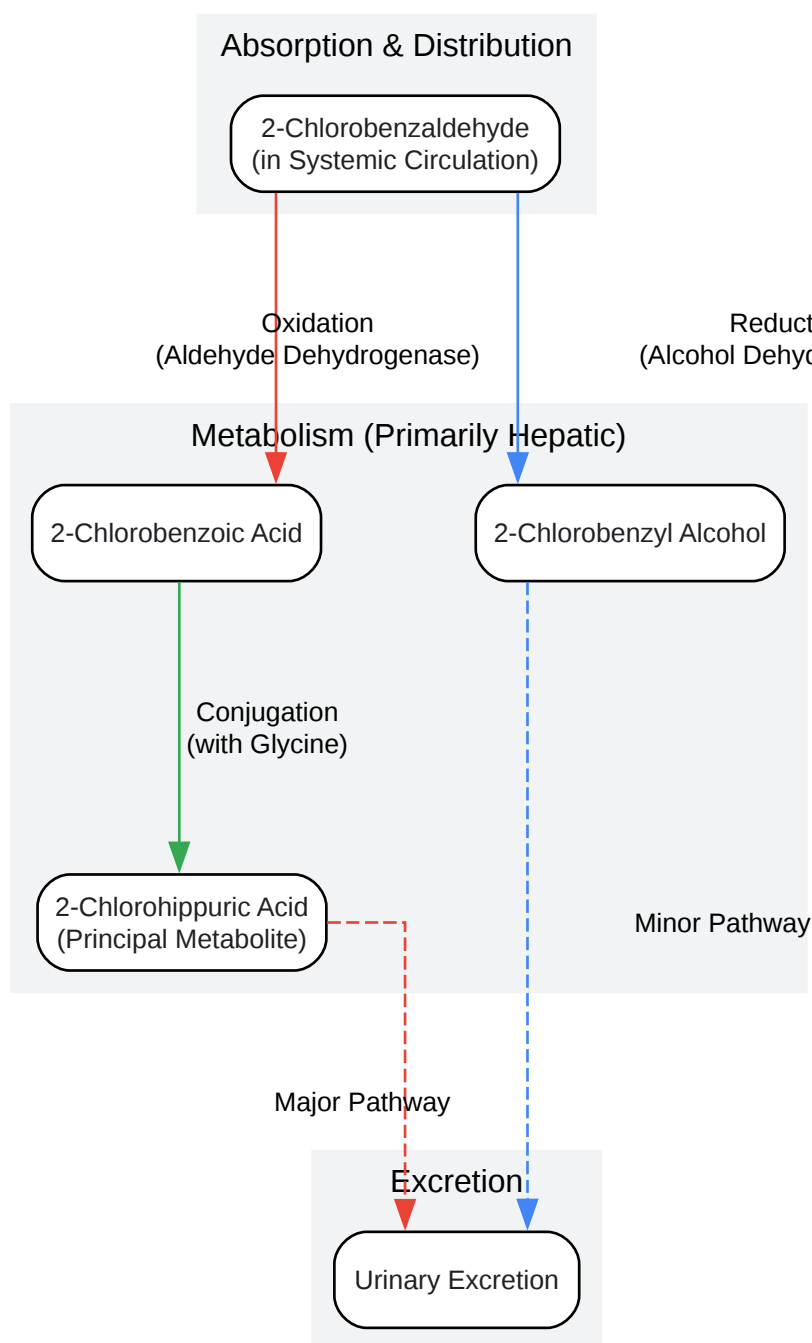
Indicates a moderate potential for bioaccumulation and absorption through lipid membranes.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of **2-Chlorobenzaldehyde** is crucial for interpreting its systemic toxicity. The primary mechanism of detoxification involves rapid metabolism and subsequent urinary excretion.

Studies in rats have shown that following intravenous or intraperitoneal administration, plasma radioactivity from ¹⁴C-labeled **2-chlorobenzaldehyde** declines rapidly.[2][6] In contrast, cutaneous application results in slow skin penetration, with plasma radioactivity gradually increasing and then declining over a three-day period.[6] Regardless of the administration route, the compound is efficiently metabolized, and no parent compound is detected in the urine.[1][6]

The principal metabolic pathway involves the oxidation of the aldehyde group to a carboxylic acid, followed by conjugation with glycine to form 2-chlorohippuric acid, which is the main urinary metabolite.[1][6] A secondary pathway involves the reduction of the aldehyde to 2-chlorobenzyl alcohol.[6] The majority of the administered dose is excreted in the urine, with only minor amounts found in feces or exhaled air.[2][6] This rapid metabolism and elimination pathway suggests a low potential for systemic accumulation.[1]



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Caption: Metabolic fate of **2-Chlorobenzaldehyde** in rats.

Acute Toxicity Assessment

Acute toxicity studies are essential for classifying a chemical's hazard potential from short-term exposure. **2-Chlorobenzaldehyde** exhibits moderate to low acute toxicity via the oral route and

low toxicity via inhalation.

Endpoint	Species	Route	Value	Classification	Source
LD ₅₀	Rat (female)	Oral	3,150 mg/kg	Low Toxicity	[7]
LD ₅₀	Rat	Oral	2,160 mg/kg	Moderate Toxicity	[8][10][11]
LC ₅₀	Rat	Inhalation	>1.203 mg/L (4 h)	Low Toxicity	[11][12]
LD ₅₀	Mouse	IP	10 mg/kg	High Toxicity	[2]
LD ₅₀	Rabbit	IV	8.5 mg/kg	High Toxicity	[2]

IP: Intraperitoneal; IV: Intravenous

The significant difference in toxicity between oral/inhalation routes and parenteral (IP, IV) routes underscores the effectiveness of first-pass metabolism in detoxifying the compound. Direct systemic administration bypasses these protective mechanisms, leading to much higher toxicity.

Experimental Protocol: Acute Oral Toxicity (OECD 401, adapted)

The causality behind this protocol is to determine the median lethal dose (LD₅₀) that provides a standardized measure of acute oral toxicity.

- **Animal Model:** Young adult female rats (e.g., Sprague-Dawley strain) are chosen as they are often more sensitive. Animals are fasted prior to dosing to promote absorption.
- **Dose Administration:** The test substance, **2-Chlorobenzaldehyde**, is administered by oral gavage in a single dose. A vehicle like corn oil may be used.
- **Dose Levels:** A limit test may be performed first at 2000 or 3150 mg/kg.[10] If mortality occurs, a range of dose levels is used (e.g., 1000, 2160, 3150 mg/kg) with multiple animals per group.

- **Observation Period:** Animals are observed for 14 days. Key observations include changes in skin, fur, eyes, and behavior (e.g., tremors, somnolence).^[10] Body weight is recorded periodically.
- **Endpoint:** The primary endpoint is mortality. A full necropsy is performed on all animals at the end of the study to identify any target organ toxicity.
- **Data Analysis:** The LD₅₀ is calculated using appropriate statistical methods (e.g., Probit analysis).

Local Tolerance: Irritation and Corrosivity

A significant toxicological concern for **2-Chlorobenzaldehyde** is its potential to cause severe local damage upon direct contact.

- **Skin Corrosion/Irritation:** In vivo studies using rabbits have classified **2-Chlorobenzaldehyde** as corrosive.^[7] This indicates that it causes irreversible tissue damage upon application. It is described as very hazardous in case of skin contact, with effects including itching, scaling, reddening, and blistering.^[13]
- **Eye Damage/Irritation:** The substance is classified as causing severe eye damage.^{[8][12]} Contact can result in redness, watering, itching, and potentially irreversible lesions.^[13]
- **Respiratory Irritation:** Inhalation of vapors or aerosols may be corrosive to the respiratory system, causing mucosal irritation, coughing, and shortness of breath.^[14]

Experimental Protocol: In Vivo Skin Corrosion/Irritation (OECD 404)

This protocol is designed to differentiate between substances that cause reversible skin irritation and those that cause irreversible corrosion.

- **Animal Model:** A single albino rabbit is used for the initial test.
- **Test Substance Application:** A 0.5 mL aliquot of liquid **2-Chlorobenzaldehyde** is applied to a small (6 cm²) patch of shaved skin. The patch is covered with a semi-occlusive dressing for a 4-hour exposure period.

- Observation: After patch removal, the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-application.
- Classification: If corrosive effects (irreversible tissue damage like ulceration or necrosis) are observed at any point, the test is terminated, and the substance is classified as corrosive. If no corrosion is seen, up to two additional animals are tested. The mean scores for erythema and edema are used to classify the substance as an irritant or non-irritant. The corrosive result for **2-Chlorobenzaldehyde** means further testing is unnecessary.

Skin Sensitization

Skin sensitization is an allergic reaction mediated by the immune system following skin contact. While primarily a corrosive irritant, **2-Chlorobenzaldehyde** has also shown potential to act as a skin sensitizer. A study conducted according to OECD Guideline 429 (Local Lymph Node Assay) in mice concluded that it may cause an allergic skin reaction.^[15] This finding is critical for workers who may experience repeated low-level dermal exposure.

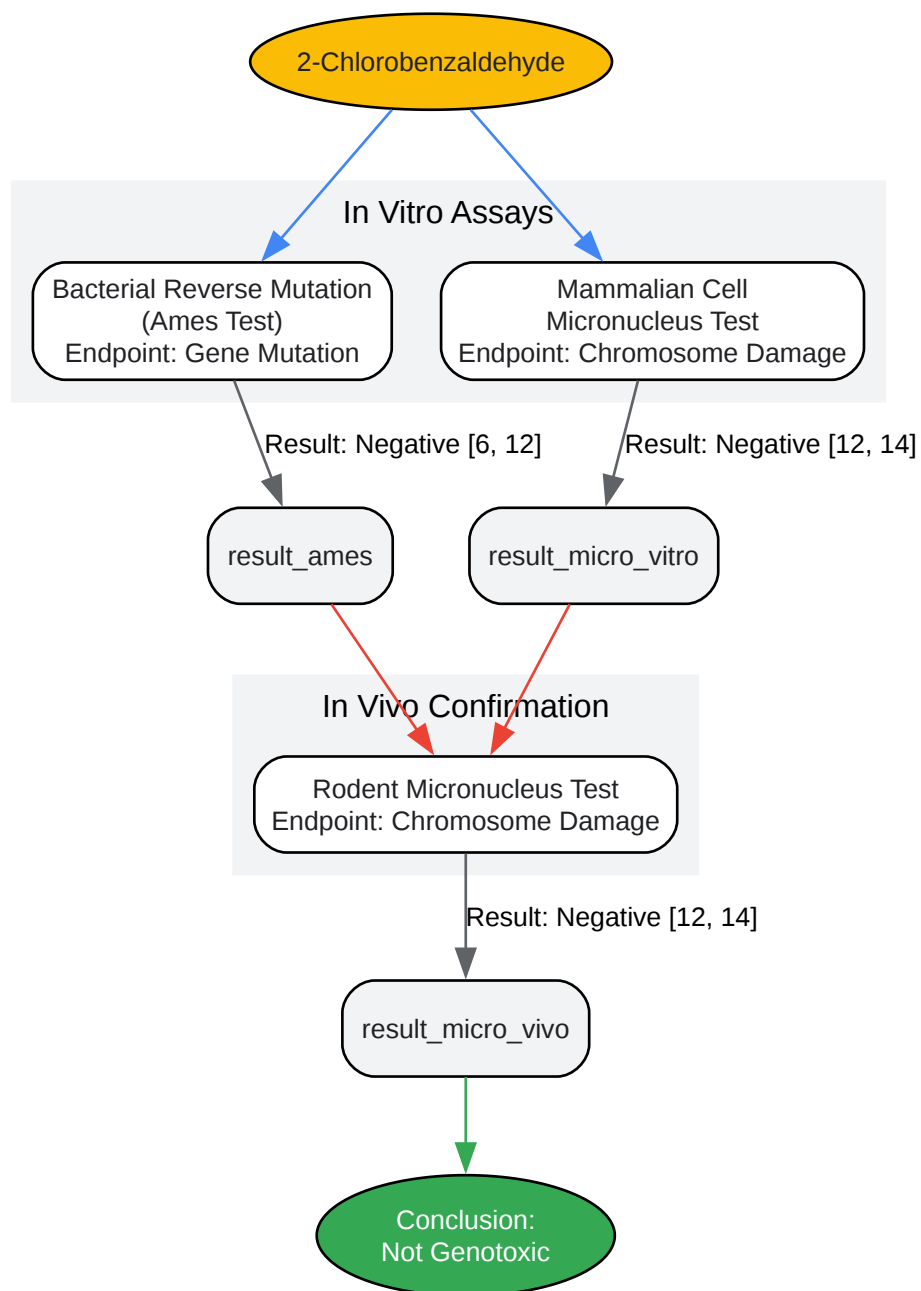
Genotoxicity and Mutagenicity

Genotoxicity testing is a critical component of a toxicological profile, as it assesses the potential for a chemical to damage genetic material (DNA), which can lead to mutations and potentially cancer. A standard battery of tests is used to evaluate different genotoxic endpoints.

The results for **2-Chlorobenzaldehyde** have been consistently negative across a standard battery of in vitro and in vivo assays:

- Bacterial Reverse Mutation Test (Ames Test): Negative results were obtained in *Salmonella typhimurium* strains, indicating no potential to cause gene mutations in bacteria.^{[7][16]}
- In Vitro Mammalian Cell Micronucleus Test: Negative results in Chinese hamster fibroblasts show it does not cause chromosomal damage in cultured mammalian cells.^{[7][15]}
- In Vivo Mammalian Erythrocyte Micronucleus Test: A negative result in mice demonstrates a lack of chromosomal damage in a whole-animal system.^{[7][15]}
- Yeast Genotoxicity Assay: Negative responses were observed in yeast, further supporting the lack of mutagenic potential.^{[1][2]}

This consistent pattern of negative results across multiple, mechanistically distinct assays provides strong evidence that **2-Chlorobenzaldehyde** is not genotoxic.



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Caption: Standard testing battery for assessing the genotoxicity of a chemical.

Data Gaps and Future Research

Despite the available data, significant gaps remain in the toxicological profile of **2-Chlorobenzaldehyde**.

- **Carcinogenicity:** There are no long-term carcinogenicity studies available.[7][10][13] While the negative genotoxicity profile reduces the concern for a genotoxic mechanism of carcinogenesis, non-genotoxic mechanisms (e.g., via chronic irritation) cannot be ruled out without a two-year bioassay in rodents.
- **Reproductive and Developmental Toxicity:** No data are available to assess the potential for **2-Chlorobenzaldehyde** to cause adverse effects on fertility or fetal development.[7][10][13] Studies according to OECD guidelines (e.g., 414, 421) would be required to address this critical endpoint.

Conclusion

The toxicological profile of **2-Chlorobenzaldehyde** is characterized by rapid metabolism and excretion, low to moderate acute systemic toxicity, and a significant potential for severe local corrosive effects on the skin, eyes, and respiratory tract. It is not genotoxic based on a standard battery of tests. The primary hazards associated with this chemical are related to direct contact, necessitating stringent engineering controls and the use of appropriate personal protective equipment in occupational settings. Key data gaps related to carcinogenicity and reproductive toxicity prevent a complete risk assessment and should be the focus of future research.

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